molecular formula C16H15Cl2NO4 B288745 (1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate

Cat. No.: B288745
M. Wt: 356.2 g/mol
InChI Key: ZVFFQIXZHATXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Esterification: The carboxylate group can be introduced through an esterification reaction using a suitable carboxylic acid derivative and an alcohol.

    Piperidine Substitution: The final step involves the substitution of the piperidine ring at the 4-position of the chromene core using (1-methylpiperidin-4-yl)amine under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate is unique due to its specific combination of a chromene core with a piperidine ring and dichloro substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H15Cl2NO4

Molecular Weight

356.2 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C16H15Cl2NO4/c1-19-4-2-11(3-5-19)22-15(20)12-7-9-6-10(17)8-13(18)14(9)23-16(12)21/h6-8,11H,2-5H2,1H3

InChI Key

ZVFFQIXZHATXBE-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

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